1-Methyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea
Overview
Description
“1-Methyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea” is a chemical compound with the empirical formula C18H29BN2O2 . It appears as a colorless to yellow liquid or semi-solid .
Molecular Structure Analysis
The molecular weight of this compound is 316.25 . Unfortunately, the specific details about the molecular structure of this compound are not available in the retrieved information.Chemical Reactions Analysis
This compound could potentially undergo various chemical reactions. For instance, it might be involved in borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It could also participate in hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Physical and Chemical Properties Analysis
This compound has a molecular weight of 316.25 and appears as a colorless to yellow liquid or semi-solid . Unfortunately, the specific physical and chemical properties of this compound are not available in the retrieved information.Scientific Research Applications
Overview
1-Methyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea is a compound with potential applications in various fields of scientific research. While the direct literature specifically addressing this compound's applications is not readily available, insights can be drawn from research on related urea derivatives and their roles in scientific applications. This exploration will touch on the relevance of urea derivatives in agriculture, biotechnology, and materials science, excluding aspects related to drug use, dosage, and side effects as per the requirements.
Urea Derivatives in Agriculture
Urea derivatives, including compounds similar to the one , have been extensively researched for their slow-release fertilizer properties. Ureaform, a condensation product of urea and formaldehyde, showcases how urea derivatives can offer controlled nitrogen release, crucial for sustainable agriculture. This controlled release helps in meeting the nitrogen needs of plants over extended periods, reducing the leaching of nitrogen into waterways and minimizing environmental pollution (A. Alexander & H. Helm, 1990).
Biotechnological Applications
In biotechnology, urea derivatives serve as critical components in biosensors designed to detect and quantify urea concentration. Such biosensors have broad applications, including medical diagnostics and environmental monitoring. The unique properties of urea derivatives allow for the development of sensitive, selective, and stable biosensing platforms (S. Botewad et al., 2021).
Materials Science and Industrial Applications
Urea derivatives are also explored in materials science for their potential in creating novel materials and coatings. For instance, urea-based compounds have been utilized in electrochemical surface finishing and energy storage technologies. The versatility and stability of these compounds make them suitable for developing advanced materials with specific functionalities, including catalysis and energy conversion (T. Tsuda, G. Stafford, & C. Hussey, 2017).
Safety and Hazards
Mechanism of Action
Target of Action
Compounds with similar structures are often used in organic synthesis as reagents and catalysts .
Mode of Action
Based on its structure, it may interact with its targets through the boron atom in the dioxaborolane group .
Biochemical Pathways
Boron-containing compounds are known to participate in various biochemical reactions, including borylation and hydroboration .
Pharmacokinetics
Its solubility in organic solvents suggests that it may have good bioavailability.
Result of Action
Boron-containing compounds are known to have various effects, depending on their specific targets and the biochemical pathways they affect .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, it is insoluble in water but soluble in organic solvents . Therefore, the presence of organic solvents can enhance its action. Additionally, it may hydrolyze in a humid environment .
Properties
IUPAC Name |
1-methyl-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BN2O3/c1-13(2)14(3,4)20-15(19-13)10-7-6-8-11(9-10)17-12(18)16-5/h6-9H,1-5H3,(H2,16,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNKHLDGDIHJRFI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)NC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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